4-氯苯-d4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

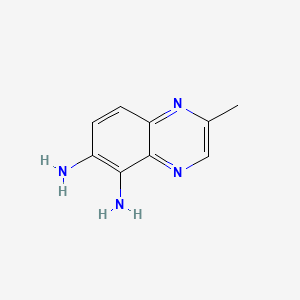

4-Chlorobenzene-d4-sulfonamide is a compound with the molecular formula C6H2D2ClNO2S and a molecular weight of 195.66 . It is categorized under anticonvulsants/anti-epileptics and is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 4-Chlorobenzene-d4-sulfonamide is represented by the formula C6H2D2ClNO2S . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.科学研究应用

计算化学和反应预测

4-氯苯-d4-磺酰胺在科学研究中的一个应用涉及计算化学,以预测新兴污染物(例如磺胺类抗生素)的反应性。这种方法有助于在分子水平上理解反应机理。例如,计算化学已被用于预测磺酰胺的氯化反应途径,识别出关键途径,如 S-N 键断裂和 Cl 取代。该方法有助于对化学反应进行理论研究,通过计算指标和质谱验证,促进反应位点的预测和产物识别 (Fu et al., 2021)。

分子对接和药物设计

另一个重要的应用是在药物设计中,其中进行计算方法,如分子对接和 ADME(吸附、分布、代谢和排泄)特性分析。这些方法对于了解(E)-4-((4-氯苄叉)氨基)苯磺酰胺等化合物的生物活性至关重要。通过 DFT(密度泛函理论),评估分子特性,如电子跃迁、反应性和药代动力学特性,通过提供对化合物的分子相互作用和稳定性的见解,有助于药物设计过程 (Elangovan et al., 2022)。

合成和抗病毒活性

4-氯苯-d4-磺酰胺衍生物因其抗病毒活性而受到探索。例如,已经研究了 5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物的合成,显示出潜在的抗烟草花叶病毒活性。此类研究有助于开发新的抗病毒剂,表明磺酰胺衍生物在药物化学和药物研究中的作用 (Chen et al., 2010)。

酶抑制研究

磺酰胺衍生物因其酶抑制能力而受到研究,在发现潜在治疗剂中发挥着至关重要的作用。对各种氯代磺酰胺的研究已显示出对丁酰胆碱酯酶 (BChE) 等酶有希望的结果,表明在阿尔茨海默病治疗中的潜在应用。这突出了磺酰胺化合物在开发药理学重要化合物方面的多功能性 (Rehman et al., 2014)。

绿色合成和催化

磺酰胺的作用延伸到绿色化学,在其中它们被用于环境友好的合成方法。例如,纳米 Ru/Fe3O4 催化的醇和磺酰胺合成磺酰胺展示了一种高效且绿色的成键方法,强调了磺酰胺在开发可持续化学过程中的重要性 (Shi et al., 2009)。

作用机制

Target of Action

4-Chlorobenzene-d4-sulfonamide, like other sulfonamides, primarily targets bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

4-Chlorobenzene-d4-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound’s structural similarity to PABA allows it to bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid . This results in the inability of bacteria to replicate, thereby inhibiting their growth .

Biochemical Pathways

The primary biochemical pathway affected by 4-Chlorobenzene-d4-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of folic acid, a vital cofactor for enzymes involved in the synthesis of nucleic acids and amino acids . This disruption affects the downstream effects of these pathways, including DNA replication, transcription, and protein synthesis, ultimately leading to bacterial growth inhibition .

Pharmacokinetics

They are distributed throughout the body and are metabolized mainly by the liver . Excretion occurs through the kidneys . These properties impact the bioavailability of the compound, influencing its therapeutic effectiveness .

Result of Action

The primary molecular effect of 4-Chlorobenzene-d4-sulfonamide’s action is the inhibition of folic acid synthesis, leading to a decrease in the availability of essential cofactors for nucleic acid and protein synthesis . On a cellular level, this results in the inhibition of bacterial growth and replication .

Action Environment

The action, efficacy, and stability of 4-Chlorobenzene-d4-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment.

属性

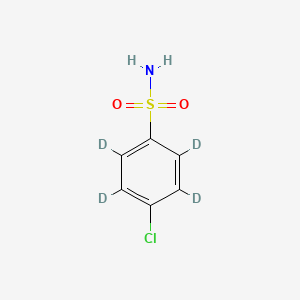

IUPAC Name |

4-chloro-2,3,5,6-tetradeuteriobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHDJHHNEURCNV-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1S(=O)(=O)N)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675749 |

Source

|

| Record name | 4-Chloro(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544686-14-8 |

Source

|

| Record name | 4-Chloro(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[2-[[(3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B563937.png)

![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B563938.png)

![(2S)-3-[(1E,5E)-trideca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B563942.png)